CaMKK2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

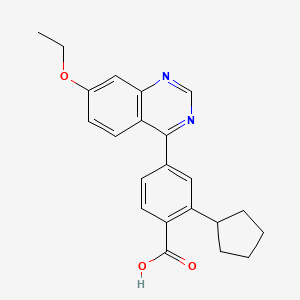

2-cyclopentyl-4-(7-ethoxyquinazolin-4-yl)benzoic acid |

InChI |

InChI=1S/C22H22N2O3/c1-2-27-16-8-10-18-20(12-16)23-13-24-21(18)15-7-9-17(22(25)26)19(11-15)14-5-3-4-6-14/h7-14H,2-6H2,1H3,(H,25,26) |

InChI Key |

LIZGTJPPOJGDHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NC=N2)C3=CC(=C(C=C3)C(=O)O)C4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

CaMKK2-IN-1: A Technical Guide to its Mechanism of Action on AMPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling, translating calcium signals into downstream physiological responses. One of its key substrates is AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] The dysregulation of the CaMKK2-AMPK signaling axis has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurological conditions, making CaMKK2 an attractive therapeutic target.[3][4][5]

This technical guide provides an in-depth overview of CaMKK2-IN-1, a selective inhibitor of CaMKK2, and its mechanism of action on AMPK signaling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its utility in studying the CaMKK2-AMPK pathway.

This compound: A Selective Chemical Probe

This compound, also known as SGC-CAMKK2-1, was developed as a potent and selective chemical probe to investigate the biological functions of CaMKK2. It offers significant advantages over older, less selective inhibitors like STO-609, which has been shown to have numerous off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the comparative inhibitor STO-609.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (SGC-CAMKK2-1) | CaMKK2 | 7 | In vitro kinase assay | |

| This compound (SGC-CAMKK2-1) | CaMKK2 | ~70-80 | In vitro enzyme kinetics | |

| STO-609 | CaMKK2 | 58 | In vitro enzyme assay | |

| STO-609 | CaMKK2 | ~70-80 | In vitro enzyme kinetics | |

| This compound (SGC-CAMKK2-1) | CaMKK1 | ~200-260 | In vitro enzyme kinetics | |

| STO-609 | CaMKK1 | ~200-260 | In vitro enzyme kinetics |

Table 1: In Vitro Inhibitory Potency of this compound and STO-609.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound (SGC-CAMKK2-1) | HEK293 | NanoBRET Target Engagement | 270 nM | |

| STO-609 | HEK293 | NanoBRET Target Engagement | > 10 µM | |

| This compound (SGC-CAMKK2-1) & STO-609 | A549 (LKB1-deficient) | Ionomycin-stimulated AMPKα phosphorylation | Dose-dependent inhibition |

Table 2: Cellular Activity of this compound and STO-609.

Mechanism of Action on AMPK Signaling

CaMKK2 activates AMPK by directly phosphorylating the α-subunit at threonine 172 (Thr172) within its activation loop. This activation is triggered by an increase in intracellular calcium levels, which leads to the binding of calcium/calmodulin to CaMKK2 and its subsequent activation.

This compound exerts its effect by competitively inhibiting the ATP-binding site of CaMKK2, thereby preventing the phosphorylation and subsequent activation of AMPK. This allows for the specific interrogation of the CaMKK2-dependent AMPK signaling pathway.

However, it is important to note that the role of CaMKK2 in AMPK activation can be cell-type and context-dependent. For instance, while CaMKK2 is a key upstream kinase for AMPK in some settings, studies in skeletal muscle have shown that contraction-stimulated AMPK activation is not dependent on CaMKK2.

Below is a diagram illustrating the CaMKK2-AMPK signaling pathway and the inhibitory action of this compound.

References

- 1. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]

- 3. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased CaMKK2 expression is an adaptive response that maintains the fitness of tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CaMKK2-IN-1 (SGC-CAMKK2-1): A Technical Guide to its Discovery, Synthesis, and Characterization

Introduction: Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling.[1][2] Activated by calcium/calmodulin (Ca²⁺/CaM), CaMKK2 phosphorylates and activates downstream kinases, primarily AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV).[1][3][4] This signaling cascade is integral to regulating numerous physiological processes, including energy metabolism, inflammation, neuronal function, and cell growth. Given its role in various pathologies such as cancer, metabolic disorders, and neurological diseases, CaMKK2 has emerged as a significant therapeutic target.

For years, the primary tool for studying CaMKK2 function was the small molecule inhibitor STO-609. However, subsequent studies revealed that STO-609 has off-target effects, inhibiting other kinases, which could lead to confounding results in biological experiments. This limitation highlighted the need for a more potent and selective chemical probe to accurately investigate the biological roles of CaMKK2. In response, the Structural Genomics Consortium (SGC) developed SGC-CAMKK2-1, a selective, cell-penetrant inhibitor designed to be a reliable tool for interrogating CaMKK2 signaling. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of SGC-CAMKK2-1 (referred to interchangeably as CaMKK2-IN-1).

The CaMKK2 Signaling Pathway

CaMKK2 acts as a key transducer of intracellular calcium signals. An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/Calmodulin complex, which binds to and activates CaMKK2. Activated CaMKK2 then phosphorylates key threonine residues within the activation loops of its primary substrates—CaMKI, CaMKIV, and AMPK—thereby increasing their kinase activity. This cascade allows Ca²⁺ signals to influence a wide array of cellular functions, from gene expression and metabolism to cell survival and differentiation.

Figure 1: The CaMKK2 signaling cascade.

Discovery of SGC-CAMKK2-1

The development of SGC-CAMKK2-1 was initiated to overcome the selectivity limitations of the existing inhibitor, STO-609. The discovery process was a targeted medicinal chemistry effort starting from a known potent, but non-selective, compound.

Discovery Workflow

The logical workflow for the development of SGC-CAMKK2-1 involved identifying a potent starting scaffold, optimizing it for selectivity, and then rigorously characterizing the resulting probe molecule and a corresponding inactive control.

Figure 2: Workflow for the discovery and validation of SGC-CAMKK2-1.

The starting point was a highly potent inhibitor from GlaxoSmithKline, GSK650394 (also referred to as compound 2), which had single-digit nanomolar potency but known activity against kinases other than CaMKK2. The medicinal chemistry campaign focused on modifying this scaffold to enhance its selectivity profile while maintaining high potency against CaMKK2. This effort led to the identification of SGC-CAMKK2-1 as a chemical probe with improved selectivity, alongside SGC-CAMKK2-1N, a structurally similar but biologically inactive compound to serve as a negative control for experiments.

Synthesis of SGC-CAMKK2-1

The synthesis of SGC-CAMKK2-1 is based on a furopyridine core. The general synthetic route is outlined below, based on the published schemes for SGC-CAMKK2-1 and its analogues.

Figure 3: Generalized synthetic workflow for SGC-CAMKK2-1.

Synthetic Protocol

The synthesis of SGC-CAMKK2-1 (designated as compound 5 in the primary literature) and its negative control SGC-CAMKK2-1N (compound 6) is achieved through a multi-step process. The key steps involve building upon a central furopyridine scaffold.

Step 1: Synthesis of the Furopyridine Core The synthesis begins with commercially available starting materials to construct a furopyridine intermediate that possesses functional handles suitable for diversification through coupling reactions.

Step 2: Suzuki Coupling A key intermediate is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester to install the side chain.

Step 3: Amide Coupling The final step involves an amide coupling reaction to attach the final piece of the molecule, yielding SGC-CAMKK2-1.

Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods is proprietary to the developing institution and typically detailed in the supplementary information of the primary publication. A general route for a related 1,8-naphthyridine-3-carbonitrile involves reacting an intermediate with substituted N-phenylacetamides in the presence of Na₂CO₃ and KI in DMF.

Quantitative Data and Characterization

SGC-CAMKK2-1 was extensively profiled to determine its potency, selectivity, and cellular activity. The data is summarized below in comparison to the less selective inhibitor STO-609 and the negative control SGC-CAMKK2-1N.

Table 1: In Vitro and Cellular Potency

| Compound | Enzymatic pIC₅₀ | Enzymatic IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) (NanoBRET) |

| SGC-CAMKK2-1 | 8.1 | 8 | 270 |

| STO-609 | ~7.1 | ~80 | >10,000 |

| SGC-CAMKK2-1N | <5.0 | 27,000 | >10,000 |

| (Data sourced from) |

Table 2: Kinome Selectivity Profile (KINOMEscan at 1 µM)

| Compound | Primary Target(s) | Off-Targets (PoC < 10) | Selectivity Score (S10) |

| SGC-CAMKK2-1 | CAMKK1, CAMKK2 | None | 0.004 |

| STO-609 | CAMKK2 | CK2, PIM2, PIM3, DYRK2, DYRK3, ERK8, MNK1, etc. | >0.1 |

| (PoC = Percent of Control, a lower value indicates stronger binding. S10 is the number of off-targets with PoC < 10 divided by the total number of kinases tested. Data sourced from) |

Table 3: Mouse Pharmacokinetics (Single 10 mg/kg I.P. Dose)

| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) |

| SGC-CAMKK2-1 | 13 | 0.25 | 18 |

| STO-609 | 2063 | 0.25 | 2750 |

| (Data sourced from) | |||

| Note: The poor pharmacokinetic properties of SGC-CAMKK2-1 suggest its primary utility is for in vitro and cell-based assays, not in vivo studies. |

Detailed Experimental Protocols

CaMKK2 Enzyme Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of CaMKK2.

-

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a specific peptide substrate, CaMKKtide. The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.

-

Protocol:

-

Purified recombinant human CaMKK2 (e.g., 100 pM) is incubated in an assay buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).

-

The reaction mixture contains 200 µM CaMKKtide peptide substrate, 100 µM CaCl₂, 1 µM Calmodulin, 5 mM MgCl₂, and 200 µM [γ-³²P]-ATP.

-

The inhibitor (SGC-CAMKK2-1) is added at various concentrations (typically in a serial dilution).

-

The reaction is initiated by adding the enzyme or ATP and incubated for 10-15 minutes at 30°C.

-

The reaction is stopped (e.g., by adding phosphoric acid), and the radiolabeled peptide is separated from the free [γ-³²P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing away unbound ATP.

-

The radioactivity incorporated into the peptide is measured using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to bind to CaMKK2 within living cells.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). A NanoLuciferase (NLuc) enzyme is fused to CaMKK2 (NLuc-CaMKK2) and expressed in cells. A fluorescent tracer that binds to the CaMKK2 active site is added. When the tracer binds, its proximity to NLuc generates a BRET signal. A cell-permeable inhibitor competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.

-

Protocol:

-

HEK293 cells are transiently transfected with a plasmid encoding the NLuc-CaMKK2 fusion protein.

-

After 24 hours, the cells are harvested, washed, and resuspended in Opti-MEM medium.

-

The test inhibitor (SGC-CAMKK2-1) is serially diluted and added to the cells in a white-bottom 96-well plate.

-

The NanoBRET™ tracer is added to all wells.

-

The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.

-

The plate is read on a luminometer capable of simultaneously measuring the donor (NLuc, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.

-

The BRET ratio (acceptor emission / donor emission) is calculated and plotted against inhibitor concentration to determine the cellular IC₅₀.

-

KINOMEscan™ Selectivity Profile

This assay assesses the selectivity of an inhibitor by testing its binding against a large panel of human kinases.

-

Principle: The assay is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A compound that binds the kinase prevents it from binding to the immobilized ligand, resulting in a lower signal.

-

Protocol:

-

The inhibitor (e.g., SGC-CAMKK2-1 at 1 µM) is mixed with a panel of human kinases expressed as T7 phage fusions.

-

An immobilized, broadly-selective kinase inhibitor (the ligand) is added to the mixture.

-

The mixture is incubated to allow for binding equilibrium.

-

Kinases that are not bound to the test inhibitor will bind to the immobilized ligand.

-

The solid support is washed to remove unbound kinases.

-

The amount of kinase remaining bound to the solid support is quantified by qPCR.

-

Results are reported as "Percent of Control" (PoC), where the control is a DMSO-only reaction. A PoC of 0 indicates complete binding of the test inhibitor, while a PoC of 100 indicates no binding.

-

References

- 1. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of CaMKK2-IN-1 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) in neuroinflammation and the utility of CaMKK2-IN-1 as a chemical probe to investigate these processes. This document outlines the core signaling pathways, presents key pharmacological data for CaMKK2 inhibitors, and offers detailed experimental protocols for in vitro neuroinflammation studies.

Introduction to CaMKK2 in Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are the principal mediators of this inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a key upstream kinase in cellular signaling pathways that govern inflammation and neuronal function.[1] Activated by an increase in intracellular calcium, CaMKK2 phosphorylates and activates downstream kinases, notably AMP-activated protein kinase (AMPK) and CaM-dependent kinases (CaMKI and CaMKIV).[1] The activation of these downstream effectors can influence a variety of cellular processes, including the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1] Therefore, the inhibition of CaMKK2 presents a promising therapeutic strategy for mitigating neuroinflammation.

This compound: A Potent and Selective Inhibitor

This compound is a selective and ligand-efficient inhibitor of CaMKK2, making it a valuable tool for dissecting the role of this kinase in biological systems. While direct studies of this compound in neuroinflammation are not yet widely published, its high potency suggests its utility in relevant in vitro models.

Pharmacological Data of CaMKK2 Inhibitors

The following table summarizes the quantitative data for this compound and other relevant CaMKK2 inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Cellular Potency (µM) | Selectivity Notes | Reference(s) |

| This compound | CaMKK2 | 7 | Not Reported | Selective, ligand-efficient | [2][3] |

| SGC-CAMKK2-1 | CaMKK2 | 30 | 1.6 (p-AMPK inhibition) | Highly selective against 404 kinases | |

| STO-609 | CaMKK2 | ~25-80 | >10 (NanoBRET) | Known to inhibit other kinases (e.g., PIM3, ERK8) |

CaMKK2 Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of CaMKK2 in mediating inflammatory responses in microglia.

Caption: CaMKK2 signaling cascade in microglia.

Experimental Protocols for Studying this compound in Neuroinflammation

The following are detailed methodologies for key experiments to assess the effect of this compound on neuroinflammation in vitro.

Experimental Workflow

The general workflow for investigating the anti-neuroinflammatory effects of this compound is depicted below.

Caption: Workflow for in vitro neuroinflammation studies.

In Vitro Model of Neuroinflammation

This protocol describes the induction of an inflammatory response in the murine microglial cell line, BV-2, using LPS.

-

Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed 5 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 30 minutes for signaling studies, 24 hours for cytokine and NO production).

-

-

Controls: Include a vehicle control (DMSO) and an LPS-only control.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 5,000 cells/well.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide Measurement (Griess Assay)

To quantify the production of nitric oxide, a key inflammatory mediator.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).

-

Briefly, coat a 96-well plate with a capture antibody, add the standards and samples, followed by a detection antibody, and then a substrate for color development.

-

Measure the absorbance and calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis

To analyze the phosphorylation status of key signaling proteins in the CaMKK2 pathway.

-

Protein Extraction:

-

After treatment (e.g., 30 minutes with LPS), wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-AMPK, total AMPK, phospho-NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Immunocytochemistry

To visualize changes in microglial morphology, an indicator of activation.

-

Procedure:

-

Culture and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% normal goat serum for 1 hour.

-

Incubate with a primary antibody against Iba1 (a microglia/macrophage-specific marker) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Conclusion

CaMKK2 is a pivotal kinase in the signaling pathways that drive neuroinflammation. The selective inhibitor, this compound, represents a valuable pharmacological tool for elucidating the precise role of CaMKK2 in neuroinflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting CaMKK2 in the context of CNS disorders. Further studies are warranted to explore the efficacy of this compound in more complex in vitro and in vivo models of neuroinflammation.

References

- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

Investigating the Effects of CaMKK2-IN-1 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a significant therapeutic target in oncology. As a key upstream kinase, CaMKK2 integrates calcium signaling with cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] Dysregulation of the CaMKK2 signaling axis is implicated in the progression of various cancers, including prostate, breast, and ovarian cancer, by promoting cell proliferation, survival, and metabolic adaptation.[1][3]

This technical guide focuses on CaMKK2-IN-1, a selective and potent inhibitor of CaMKK2, and its effects on cancer cell metabolism. We will delve into the core signaling pathways, present quantitative data on the inhibitor's effects, provide detailed experimental protocols for key assays, and visualize complex relationships through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of CaMKK2 inhibition in cancer.

CaMKK2 Signaling and its Role in Cancer Metabolism

CaMKK2 is a serine/threonine kinase that is activated by elevated intracellular calcium levels. Upon activation, it phosphorylates and activates several downstream targets, most notably AMP-activated protein kinase (AMPK), CaM-dependent protein kinase I (CaMKI), and CaM-dependent protein kinase IV (CaMKIV). The activation of these downstream effectors triggers a cascade of events that influence cellular metabolism, proliferation, and survival.

In the context of cancer, CaMKK2 is often overexpressed and contributes to a metabolic phenotype that supports rapid cell growth and resistance to stress. A key mechanism is through the CaMKK2-AMPK axis. While AMPK is traditionally considered a tumor suppressor due to its role in inhibiting anabolic processes, in some cancer contexts, its activation can provide a survival advantage under metabolic stress. However, studies have also shown that CaMKK2 can promote cancer progression independently of AMPK, for instance, by increasing lipogenesis in prostate cancer.

This compound is a valuable tool to dissect these complex roles. As a selective inhibitor, it allows for the specific interrogation of CaMKK2-dependent pathways.

Quantitative Data on this compound Effects

The following tables summarize the available quantitative data on the effects of CaMKK2 inhibitors on key cellular processes in cancer cells. While specific metabolic flux data for this compound is still emerging in publicly available literature, data from other well-characterized CaMKK2 inhibitors like SGC-CAMKK2-1 and STO-609 provide valuable insights into the expected effects.

| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | CaMKK2 | Kinase Assay | - | 7 nM | |

| SGC-CAMKK2-1 | CaMKK2 | p-AMPK (Thr172) Inhibition (Cellular) | C4-2 (Prostate Cancer) | 1.6 µM | |

| STO-609 | CaMKK2 | p-AMPK (Thr172) Inhibition (Cellular) | C4-2 (Prostate Cancer) | 10.7 µM | |

| STO-609 | CaMKK2α | Kinase Assay | - | Kᵢ = 80 ng/mL | |

| STO-609 | CaMKK2β | Kinase Assay | - | Kᵢ = 15 ng/mL |

| Inhibitor/Condition | Cell Line | Assay Type | Observed Effect | Reference |

| CaMKK2 Knockdown | Prostate Cancer Cells | Western Blot | Reduced expression of acetyl-CoA carboxylase and fatty acid synthase | |

| CaMKK2 Inhibition (STO-609) | Hepatocellular Carcinoma Cell Lines | Proliferation Assay | Decreased cell proliferation | |

| CaMKK2 Knockdown | Epithelial Ovarian Cancer Spheroids | Viability and Metastasis Assays | Decreased cell viability and metastatic potential |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: CaMKK2 Signaling Pathway in Cancer Metabolism.

Caption: Experimental Workflow for Investigating Metabolic Effects.

Experimental Protocols

Western Blot for Phospho-AMPK (Thr172)

Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172, a marker of AMPK activation.

Materials:

-

Cancer cell line of interest (e.g., C4-2, MDA-MB-231)

-

Complete culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Phospho-protein lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells with 100-200 µL of ice-cold phospho-protein lysis buffer. Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Transfer: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the ratio of phosphorylated to total AMPK.

MTT Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (serial dilutions)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Seahorse XF Metabolic Flux Assay

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells treated with this compound, providing insights into mitochondrial respiration and glycolysis, respectively.

Materials:

-

Cancer cell line of interest

-

Seahorse XF cell culture microplate

-

This compound

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

Seahorse XF Calibrant

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A) or Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for the specific cell line. Incubate overnight.

-

Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of this compound or vehicle control. Incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Sensor Cartridge Hydration and Calibration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Execution: Load the injection ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test kit. Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.

-

Data Analysis: The Seahorse software will calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity. Compare these parameters between this compound treated and control cells to determine the inhibitor's effect on cellular metabolism.

Conclusion

This compound is a potent and selective tool for investigating the role of CaMKK2 in cancer cell metabolism. The available data strongly suggest that inhibition of CaMKK2 can impact key signaling nodes like AMPK and affect cancer cell proliferation and survival. While direct quantitative data on the metabolic flux changes induced by this compound are still emerging, the provided protocols offer a robust framework for researchers to conduct these critical experiments. The continued investigation into CaMKK2 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells. Further studies are warranted to fully elucidate the metabolic consequences of CaMKK2 inhibition across a broader range of cancer types and to translate these findings into clinical applications.

References

CaMKK2-IN-1 function in metabolic disorder research

An In-Depth Technical Guide to the Function of CaMKK2 Inhibition in Metabolic Disorder Research

Introduction

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) has emerged as a critical signaling hub that integrates calcium signaling with cellular energy homeostasis, making it a compelling therapeutic target for a range of metabolic disorders.[1][2] As a key upstream kinase, CaMKK2 activates several crucial downstream effectors, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinases I and IV (CaMKI/IV), thereby regulating a multitude of physiological processes.[3][4] Dysregulation of the CaMKK2 signaling axis is implicated in the pathophysiology of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5]

This technical guide provides a comprehensive overview of the function of CaMKK2 in metabolism and the application of its inhibitors in preclinical research. While the term "CaMKK2-IN-1" is not standard nomenclature in the published literature, this document will focus on the most widely studied and characterized inhibitors of CaMKK2, namely the first-generation compound STO-609 and the more recent, highly selective chemical probe SGC-CAMKK2-1 . We will delve into the core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex relationships to equip researchers, scientists, and drug development professionals with the essential knowledge to explore this promising therapeutic target.

The CaMKK2 Signaling Axis in Metabolism

CaMKK2 acts as a primary sensor of intracellular calcium (Ca2+) fluctuations. Upon binding the Ca2+/calmodulin complex, CaMKK2 becomes activated and phosphorylates a conserved threonine residue in the activation loop of its downstream substrates. This signaling cascade is central to coordinating cellular responses with energy status and metabolic demands.

Key Downstream Effectors:

-

AMP-activated protein kinase (AMPK): A master regulator of cellular energy balance. The CaMKK2-AMPK axis integrates Ca2+ signals with cellular energy status, as CaMKK2 can activate AMPK independently of changes in the AMP:ATP ratio.

-

Ca2+/calmodulin-dependent protein kinase I (CaMKI) and IV (CaMKIV): These kinases are involved in various cellular processes, including gene expression and neuronal function. Full activation requires phosphorylation by CaMKKs.

-

Akt/PKB: CaMKK2 can also directly activate the oncogenic target Akt, linking it to cell survival and proliferation pathways.

The activation of these downstream pathways by CaMKK2 regulates a wide array of cellular activities that are fundamental to maintaining whole-body energy homeostasis.

Role of CaMKK2 Across Key Metabolic Tissues

CaMKK2 exerts its influence on whole-body metabolism through cell-intrinsic roles in several key tissues.

-

Hypothalamus: In the arcuate nucleus, CaMKK2 regulates the expression of orexigenic neuropeptides in response to hormones like ghrelin, thereby controlling appetite. Mice lacking CaMKK2 are protected from high-fat diet-induced obesity, partly due to reduced food intake.

-

Liver: As a central metabolic hub, the liver's function is heavily influenced by CaMKK2. The kinase promotes the expression of gluconeogenic enzymes. Consequently, genetic deletion or pharmacological inhibition of hepatic CaMKK2 lowers blood glucose, improves glucose tolerance, and can reverse hepatic steatosis (fatty liver).

-

Pancreas: In pancreatic β-cells, CaMKK2 acts as a gatekeeper for insulin secretion in response to glucose. Its activity can contribute to the over-secretion of insulin during chronic metabolic stress, which fosters insulin resistance.

-

Adipose Tissue: The CaMKK2-AMPK pathway plays a role in adipogenesis. Inhibition of this pathway in preadipocytes can accelerate their differentiation into mature adipocytes.

-

Immune Cells: In macrophages, CaMKK2 is a key regulator of inflammation. "Switching off" CaMKK2 in these immune cells can shift fat tissue towards a healthier, less inflammatory state, protecting against the harmful metabolic effects of a high-fat diet.

Quantitative Data on CaMKK2 Inhibitors

The development of small molecule inhibitors has been crucial for dissecting the function of CaMKK2. The tables below summarize key quantitative data for STO-609 and the more selective SGC-CAMKK2-1.

Table 1: In Vitro Potency and Selectivity of CaMKK2 Inhibitors

| Compound | Target | IC50 | Assay Type | Selectivity Note | Reference(s) |

|---|---|---|---|---|---|

| STO-609 | CaMKK2 | ~70-80 nM | Cell-free kinase assay | Inhibits several other kinases, including AMPK, at micromolar concentrations. | |

| SGC-CAMKK2-1 | CaMKK2 | 30 nM | Cell-free kinase assay | Excellent selectivity; in a panel of >400 kinases, only CaMKK1 and CaMKK2 showed significant binding. | |

| CaMKK1 | - | KINOMEscan (1 µM) | PoC = 12% | ||

| AMPK (in cells) | 1.6 µM | In-Cell Western (p-AMPK) | - | ||

| SGC-CAMKK2-1N | CaMKK2 | 27 µM | Cell-free kinase assay | Structurally related inactive control. |

PoC = Percentage of Control; lower values indicate stronger binding.

Table 2: Effects of CaMKK2 Inhibition/Deletion on Metabolic Parameters in Rodent Models

| Model / Intervention | Key Metabolic Outcome | Quantitative Change | Reference(s) |

|---|---|---|---|

| High-Fat Diet (HFD)-fed mice; Liver-specific CaMKK2 knockout | Glucose Tolerance (GTT) | Significantly improved glucose clearance compared to control. | |

| Blood Glucose | Lowered blood glucose levels. | ||

| HFD-fed CaMKK2-/- mice | Body Weight | Attenuated increase in body weight on HFD. | |

| Insulin Resistance (HOMA-IR) | Remained refractory to HFD-induced insulin resistance. | ||

| Fat Mass | Significant decrease in fat mass compared to wild-type on HFD. |

| TRAMP mice (prostate cancer model); Germline CaMKK2 deletion | Insulin Sensitivity | Improved insulin sensitivity. | |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to study CaMKK2 inhibition.

Protocol 1: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CaMKK2.

Methodology:

-

Reaction Setup: Recombinantly purified human CaMKK2 protein and a substrate (e.g., a truncated, inactive form of AMPK) are incubated in a kinase buffer.

-

Initiation: The reaction is initiated by adding ATP-γ-³²P.

-

Incubation: The mixture is incubated at 30°C for a set time (e.g., 1 hour) to allow for phosphorylation of the substrate.

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: Proteins are separated by SDS-PAGE, and the gel is dried. The incorporation of ³²P into the substrate is visualized by autoradiography. The intensity of the band indicates the level of kinase activity.

-

Inhibition Curve: To determine IC50 values, the assay is performed with serially diluted concentrations of the inhibitor (e.g., SGC-CAMKK2-1).

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This assay confirms that an inhibitor can bind to CaMKK2 within a live cell environment.

Methodology:

-

Transfection: HEK293 cells are transiently transfected with a construct encoding CaMKK2 fused to NanoLuc® (NL) luciferase.

-

Cell Culture: Cells are cultured for 24 hours to allow for protein expression.

-

Inhibitor Treatment: Cells are treated with various concentrations of the cell-permeant inhibitor (e.g., SGC-CAMKK2-1).

-

Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the ATP pocket of the kinase is added to the cells.

-

Signal Detection: In the absence of an inhibitor, the tracer binds to NL-CaMKK2, bringing the fluorophore close to the luciferase, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Analysis: The inhibitor competes with the tracer for binding to NL-CaMKK2, causing a dose-dependent decrease in the BRET signal. This allows for the calculation of cellular IC50.

Protocol 3: In Vivo Glucose and Insulin Tolerance Tests (GTT & ITT)

These are standard in vivo assays to assess whole-body glucose homeostasis and insulin sensitivity in rodent models.

Methodology:

-

Animal Model: Use relevant mouse models, such as liver-specific CaMKK2 knockout (CaMKK2LKO) mice and floxed controls (CaMKK2f/f), often challenged with a high-fat diet.

-

Fasting: Mice are fasted overnight (for GTT) or for 4-6 hours (for ITT).

-

Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.

-

Injection:

-

GTT: Mice are given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).

-

ITT: Mice are given an IP injection of insulin (e.g., 0.75 U/kg body weight).

-

-

Time-Course Measurement: Blood glucose is measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: The area under the curve (AUC) is calculated for the glucose excursion. A lower AUC in a GTT indicates improved glucose tolerance, while a greater glucose drop in an ITT indicates enhanced insulin sensitivity.

Conclusion and Future Directions

The body of research on CaMKK2 unequivocally establishes its role as a pivotal regulator of systemic metabolism. Its influence extends across the hypothalamus, liver, pancreas, and adipose tissue, making it a central node in the pathology of metabolic diseases. Pharmacological inhibition or genetic ablation of CaMKK2 consistently leads to improvements in glucose tolerance, increased insulin sensitivity, and protection from diet-induced obesity and hepatic steatosis in preclinical models.

The development of highly selective chemical probes like SGC-CAMKK2-1, along with its inactive control, represents a significant advancement for the field. These tools allow for more precise interrogation of CaMKK2 function, minimizing the confounding off-target effects associated with earlier inhibitors like STO-609.

Future research should focus on:

-

Translational Studies: Moving beyond rodent models to assess the efficacy and safety of CaMKK2 inhibition in larger animal models of metabolic disease.

-

Tissue-Specific Roles: Further dissecting the distinct contributions of CaMKK2 in different cell types (e.g., hepatocytes vs. immune cells) to the overall metabolic phenotype.

-

Drug Development: Optimizing the pharmacokinetic and pharmacodynamic properties of current inhibitors to develop drug candidates suitable for clinical evaluation.

References

- 1. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are CAMKK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. portlandpress.com [portlandpress.com]

- 5. The Ca2+/Calmodulin/CaMKK2 Axis: Nature’s Metabolic CaMshaft - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CaMKK2-IN-1: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective CaMKK2 Inhibitor for Therapeutic Application

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a critical signaling hub, integrating calcium and energy-sensing pathways to regulate a multitude of cellular processes. Its dysregulation is implicated in a range of pathologies, including cancer, metabolic disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide focuses on CaMKK2-IN-1, a potent and selective inhibitor of CaMKK2, and explores its therapeutic potential.

Introduction to CaMKK2 and its Therapeutic Relevance

CaMKK2 is a serine/threonine kinase that is activated by elevated intracellular calcium levels via binding to calmodulin. Once activated, CaMKK2 phosphorylates and activates several key downstream effectors, including AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV. Through these substrates, CaMKK2 plays a pivotal role in regulating cellular energy homeostasis, cell proliferation, differentiation, and migration.

The aberrant activity of CaMKK2 has been linked to the progression of various diseases. In oncology, increased CaMKK2 expression is associated with poor prognosis in several cancers, including prostate, breast, and liver cancer, where it can drive tumor growth and metastasis. In the context of metabolic diseases, CaMKK2 is involved in the regulation of glucose metabolism, insulin sensitivity, and adipogenesis, suggesting its inhibition could be beneficial for conditions like type 2 diabetes and obesity. Furthermore, CaMKK2's role in modulating inflammatory responses has positioned it as a potential target for treating chronic inflammatory conditions. The development of potent and selective inhibitors is therefore a key strategy to pharmacologically validate CaMKK2 as a therapeutic target and to advance new treatment paradigms.

This compound: A Potent and Selective Inhibitor

This compound (also known as CC-8977) is a selective, ligand-efficient inhibitor of CaMKK2. The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| CaMKK2 Binding IC50 | 7 nM | In vitro binding assay | [1] |

| CaMKK1 Binding IC50 | 26 nM | In vitro binding assay | [1] |

| pAMPK Inhibition IC50 | 170 nM | LKB1 null A427 cells | [1] |

Table 2: Kinase Selectivity Profile of this compound

This compound has been shown to be highly selective for CaMKK2. It was profiled against a panel of 259 kinases and demonstrated high selectivity.[1] (Detailed panel data not publicly available).

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of CaMKK2, thereby preventing the phosphorylation and activation of its downstream substrates.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and application of this compound in research settings. The following are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Binding Assay)

This protocol is a general representation for determining the IC50 value of an inhibitor against a purified kinase.

Protocol Steps:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Enzyme and Substrate Preparation: Dilute purified recombinant CaMKK2 and a suitable substrate (e.g., a specific peptide) in kinase assay buffer.

-

Reaction Incubation: In a microplate, combine the CaMKK2 enzyme with the various concentrations of this compound and incubate briefly at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Detection: After a set incubation period, terminate the reaction and measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo for luminescence, phosphocellulose paper for radiolabeled ATP).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-AMPK Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a downstream target in a cellular context.

Protocol Steps:

-

Cell Culture: Plate LKB1-deficient cells, such as A427, which rely on CaMKK2 for AMPK activation.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Quantification: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities.

-

Data Analysis: Normalize the p-AMPK signal to the total AMPK signal for each treatment condition. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

In Vivo Therapeutic Potential

While specific in vivo data for this compound is not yet widely published, the therapeutic potential of inhibiting CaMKK2 has been demonstrated in various preclinical models using other inhibitors or genetic approaches. These studies provide a strong rationale for the further development of potent and selective inhibitors like this compound.

-

Oncology: Inhibition of CaMKK2 has been shown to reduce tumor growth and metastasis in models of prostate, breast, and liver cancer. This is achieved through direct effects on cancer cell proliferation and survival, as well as by modulating the tumor microenvironment.

-

Metabolic Diseases: Genetic deletion or pharmacological inhibition of CaMKK2 in animal models has been shown to improve insulin sensitivity, reduce diet-induced obesity, and protect against hepatic steatosis.

-

Inflammatory and Skeletal Diseases: CaMKK2 inhibition has demonstrated beneficial effects in models of chronic inflammation and age-related bone loss, suggesting its potential in treating conditions like rheumatoid arthritis and osteoporosis.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of CaMKK2 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The therapeutic rationale for CaMKK2 inhibition is strong and supported by a growing body of preclinical evidence across multiple disease areas.

Future research should focus on comprehensive in vivo characterization of this compound, including its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various animal models of disease. Such studies will be crucial in validating the therapeutic potential of CaMKK2 inhibition and paving the way for the clinical development of this promising class of inhibitors. The continued exploration of this compound and other selective inhibitors will undoubtedly deepen our understanding of CaMKK2 biology and may ultimately lead to novel therapeutic strategies for a range of human diseases.

References

CaMKK2-IN-1: A Technical Guide to its Role in Autophagy Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: CaMKK2 as a Pivotal Regulator of Autophagy

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial upstream serine/threonine kinase that translates intracellular calcium signals into downstream signaling events. It functions as a key activator for several kinases, including AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism and autophagy[1][2][3]. The CaMKK2-mediated kinase cascade is integral to numerous Ca²⁺-dependent pathways, including metabolic regulation, transcriptional activation, and autophagy[3].

CaMKK2-IN-1 is a representative potent and selective small molecule inhibitor designed to probe the function of CaMKK2. By inhibiting CaMKK2, this tool compound allows for the precise dissection of its role in cellular processes. This guide focuses on the mechanism by which this compound regulates autophagy, providing detailed experimental frameworks and data interpretation.

The CaMKK2-AMPK-ULK1 Signaling Pathway in Autophagy

Autophagy is a catabolic process for degrading and recycling cellular components to maintain homeostasis[1]. Its regulation is tightly controlled by a network of signaling proteins. The CaMKK2-AMPK pathway is a central, mTOR-independent mechanism for initiating autophagy.

-

Activation Cascade : An increase in intracellular Ca²⁺ concentration activates CaMKK2. Activated CaMKK2 then phosphorylates and activates AMPK.

-

AMPK-Mediated Initiation : Once active, AMPK promotes the initiation of autophagy through two primary routes:

-

Direct ULK1 Activation : AMPK directly phosphorylates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagosome formation.

-

mTORC1 Inhibition : AMPK can also inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which is a major negative regulator of autophagy.

-

-

Inhibition by this compound : this compound blocks the initial step of this cascade. By inhibiting CaMKK2, it prevents the activation of AMPK, thereby suppressing ULK1-mediated autophagy initiation. This leads to a reduction in autophagic flux.

Caption: The CaMKK2-AMPK-ULK1 signaling cascade for autophagy regulation.

Quantitative Analysis of this compound Effects

Inhibition of CaMKK2 by this compound results in measurable changes to key autophagy markers. The expected outcome is an overall decrease in autophagic flux. This is characterized by reduced formation of autophagosomes (marked by LC3-II) and the accumulation of autophagy substrates (like p62/SQSTM1).

| Parameter Measured | Vehicle Control | This compound (10 µM) | Expected Outcome |

| LC3-II / LC3-I Ratio (Western Blot) | Baseline (e.g., 1.0) | Decreased (e.g., < 0.5) | Inhibition of autophagosome formation |

| p62 / GAPDH Ratio (Western Blot) | Baseline (e.g., 1.0) | Increased (e.g., > 1.5) | Blockade of autophagic degradation |

| GFP-LC3 Puncta per Cell (Microscopy) | 15 ± 4 | 3 ± 2 | Reduction in autophagosome number |

Note: Values are representative and will vary based on cell type, treatment duration, and experimental conditions.

Experimental Protocols

To assess the impact of this compound on autophagy, two primary methods are recommended: Western Blotting for key protein markers and Fluorescence Microscopy for visualizing autophagosomes.

Protocol: Western Blotting for LC3 and p62

This protocol quantifies the levels of LC3-II, a protein integral to the autophagosome membrane, and p62, a protein targeted for autophagic degradation. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels indicate autophagy inhibition.

Materials:

-

Cell Culture: Cells of interest (e.g., HeLa, LNCaP, HEK293T).

-

Treatment: this compound, Vehicle (e.g., DMSO).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: BCA Protein Assay Kit.

-

Electrophoresis: 12% or 15% SDS-PAGE gels for LC3, 8% for p62.

-

Transfer: PVDF membrane.

-

Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline, 0.1% Tween-20).

-

Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Detection: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle for the desired time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer on ice for 15-30 minutes.

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 min at 4°C. Measure the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk/TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II to LC3-I or a loading control, and p62 to a loading control.

Protocol: Fluorescence Microscopy for GFP-LC3 Puncta

This method visualizes autophagosome formation by monitoring the relocalization of a fluorescently tagged LC3 protein. In cells expressing GFP-LC3, the induction of autophagy causes the diffuse cytoplasmic fluorescence to coalesce into distinct puncta, representing autophagosomes. Inhibition of autophagy reduces the number of these puncta.

References

- 1. Frontiers | AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury [frontiersin.org]

- 2. AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of CaMKK2 Inhibitors: A Technical Guide

Disclaimer: The compound "CaMKK2-IN-1" is not a publicly recognized name for a specific CaMKK2 inhibitor. This guide will focus on the pharmacokinetics of two well-characterized CaMKK2 inhibitors, STO-609 and SGC-CAMKK2-1 , as representative examples to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a crucial serine/threonine kinase that plays a significant role in cellular signaling, particularly in response to changes in intracellular calcium levels. It acts as an upstream activator for several important kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby influencing a wide array of physiological and pathological processes. These processes include energy homeostasis, inflammation, neuronal function, and the progression of diseases like cancer and metabolic disorders. The development of small molecule inhibitors targeting CaMKK2 is an active area of research, and understanding their pharmacokinetic profiles is essential for their preclinical and clinical development.

This technical guide provides an in-depth overview of the pharmacokinetics of CaMKK2 inhibitors, using STO-609 and SGC-CAMKK2-1 as primary examples. It includes a summary of available quantitative data, detailed experimental protocols for pharmacokinetic analysis, and visualizations of the CaMKK2 signaling pathway and a typical experimental workflow.

Data Presentation: Pharmacokinetics of CaMKK2 Inhibitors

The following tables summarize the available quantitative pharmacokinetic data for STO-609 and SGC-CAMKK2-1 in mice.

Table 1: Pharmacokinetic Parameters of STO-609 in Mice following a Single Intraperitoneal (i.p.) Injection

| Dose (µM/kg) | Cmax (µM) | t½ (hr) | AUC (0-24h) (µMhr) | AUC (0-inf) (µMhr) | Cl/F (L/hr) | Vz/F (L) |

| 30 | 1.2 ± 0.2 | 12.4 ± 2.1 | 10.1 ± 1.5 | 11.8 ± 1.9 | 0.09 ± 0.01 | 1.5 ± 0.2 |

| 300 | 10.5 ± 1.8 | 8.2 ± 1.3 | 75.6 ± 12.1 | 78.9 ± 12.5 | 0.06 ± 0.01 | 0.8 ± 0.1 |

Data adapted from a study in C57BL/6J male mice.[1][2] Parameters were calculated using non-compartmental analysis.

Table 2: Plasma Concentrations of SGC-CAMKK2-1 and STO-609 in Mice following a Single 10 mg/kg Intraperitoneal (i.p.) Injection

| Time (hr) | SGC-CAMKK2-1 Plasma Concentration (nM) | STO-609 Plasma Concentration (nM) |

| 0.5 | ~100 | ~1500 |

| 1 | ~75 | ~1200 |

| 3 | ~25 | ~800 |

| 8 | Undetectable | ~400 |

Data are approximate values derived from graphical representations in the source publication.[3][4] This study suggests that SGC-CAMKK2-1 has lower plasma exposure compared to STO-609 under these conditions.

Experimental Protocols

This section outlines a generalized, detailed methodology for conducting in vivo pharmacokinetic studies of CaMKK2 inhibitors in a murine model.

Animal Models and Husbandry

-

Species/Strain: C57BL/6J mice are commonly used for pharmacokinetic studies.

-

Age/Weight: Typically, 8-12 week old male mice weighing 20-25g are used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Mice should be allowed to acclimatize to the facility for at least one week before the experiment.

Formulation and Dosing

-

Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and stability of the test compound. A common vehicle for intraperitoneal injection of small molecule inhibitors is a mixture of DMSO, and an aqueous solution containing a surfactant and a suspending agent (e.g., 5% DMSO in 0.5% HPMC/0.2% Polysorbate 80).[3]

-

Compound Formulation: The CaMKK2 inhibitor is first dissolved in a minimal amount of DMSO and then diluted with the aqueous vehicle to the final desired concentration.

-

Dose Administration: The formulated compound is administered via intraperitoneal (i.p.) injection. The injection volume is typically calculated based on the body weight of the individual mouse (e.g., 10 mL/kg).

Blood Sample Collection

-

Time Points: Blood samples are collected at multiple time points post-dose to accurately define the plasma concentration-time profile. Typical time points include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Method of Collection: Serial blood samples can be collected from the same mouse using techniques like submandibular or saphenous vein puncture. For terminal time points, cardiac puncture under anesthesia can be performed.

-

Sample Processing:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

The tubes are immediately placed on ice to minimize degradation of the analyte.

-

Plasma is separated by centrifuging the blood samples at approximately 2000 x g for 10 minutes at 4°C.

-

The resulting plasma supernatant is carefully transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile or methanol is added to the plasma samples. An internal standard (a molecule with similar properties to the analyte) is also added at this stage for accurate quantification.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new plate or vial for injection into the LC-MS/MS system.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of small molecule inhibitors.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is often used for kinase inhibitors.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of the analyte) and a specific product ion (a fragment of the analyte after collision-induced dissociation). This highly specific transition ensures that only the compound of interest is being measured.

-

Quantification: A calibration curve is generated by spiking known concentrations of the CaMKK2 inhibitor into blank plasma and analyzing these standards alongside the study samples. The concentration of the inhibitor in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as Phoenix WinNonlin or PKSolver.

-

Analysis Method: Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

t½: Elimination half-life.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Cl/F: Apparent total clearance of the drug from plasma after extravascular administration.

-

Vz/F: Apparent volume of distribution.

-

Mandatory Visualizations

CaMKK2 Signaling Pathway

Caption: The CaMKK2 signaling cascade, initiated by increased intracellular calcium.

Experimental Workflow for In Vivo Pharmacokinetics

References

The Role of CaMKK2-IN-1 in Modulating Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) is a critical upstream kinase in signaling pathways that govern neuronal plasticity, the fundamental process underlying learning and memory. The selective inhibitor, CaMKK2-IN-1, offers a potent tool to dissect the intricate role of CaMKK2 in synaptic function and to explore its therapeutic potential in neurological disorders. This document provides a comprehensive technical overview of the impact of CaMKK2 inhibition by this compound on neuronal plasticity, including its effects on long-term potentiation (LTP), long-term depression (LTD), and dendritic spine morphology. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to CaMKK2 and Neuronal Plasticity

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is essential for learning, memory, and cognitive function. A key molecular player in these processes is the influx of calcium ions (Ca2+) into the postsynaptic terminal, which activates a cascade of signaling events. CaMKK2 acts as a crucial sensor and transducer of these calcium signals.[1] Upon activation by calcium/calmodulin, CaMKK2 phosphorylates and activates several downstream targets, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby initiating molecular changes that underpin synaptic plasticity.[1][2]

Dysregulation of the CaMKK2 signaling pathway has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. This compound is a selective, ligand-efficient inhibitor of CaMKK2 with an in vitro IC50 of 7 nM, providing a powerful pharmacological tool to probe the function of CaMKK2 in neuronal processes.[3]

CaMKK2 Signaling Pathway in Neurons

The CaMKK2 signaling cascade is initiated by an increase in intracellular calcium, often triggered by the activation of N-methyl-D-aspartate receptors (NMDARs) during synaptic activity. This cascade plays a pivotal role in both structural and functional plasticity.

References

Preliminary In Vivo Studies of CaMKK2 Modulators: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of published literature did not yield specific in vivo studies for a compound designated "CaMKK2-IN-1". This technical guide therefore summarizes the preliminary in vivo findings of other potent and selective CaMKK2 modulators, primarily the chemical probe SGC-CAMKK2-1 and the ligand-directed degrader CC3240 , to provide a representative framework for researchers, scientists, and drug development professionals.

Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2) has emerged as a significant therapeutic target in oncology and metabolic diseases.[1][2][3] Its role in cellular energy homeostasis, cancer cell proliferation and migration, and regulation of the tumor microenvironment has spurred the development of various inhibitory molecules.[4][5] This guide details the available preliminary in vivo data, experimental methodologies, and associated signaling pathways for selective CaMKK2 modulators to inform future preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and related in vitro studies of SGC-CAMKK2-1 and CC3240.

Table 1: In Vitro Potency and Selectivity of CaMKK2 Modulators

| Compound | Target | Assay Type | IC50 / Potency | Selectivity Profile | Source |

| SGC-CAMKK2-1 | CaMKK2 | Enzymatic Assay | 30 nM | Highly selective; at 1 µM, only CaMKK1 and CaMKK2 showed significant binding out of 403 kinases. | |

| CaMKK2 | In-cell Western (pAMPK) | 1.6 µM (in C4-2 cells) | - | ||

| This compound | CaMKK2 | Not Specified | 7 nM | Selective, ligand-efficient | |

| CC3240 | CaMKK2 | Ligand-Directed Degrader | Degrades ~75% of CaMKK2 protein in primary mouse NK cells. | Specific CaMKK2 degrader | |

| STO-609 | CaMKK2 | Enzymatic Assay | 58 nM | Known off-targets include CK2, AMPK, MNK1, PIM kinases, DYRK kinases, and ERK8. |

Table 2: Pharmacokinetic Parameters of SGC-CAMKK2-1 in Mice

A study of SGC-CAMKK2-1 in mice after a single intraperitoneal (I.P.) administration provides initial pharmacokinetic insights.

| Parameter | Value | Animal Model | Dosing | Source |

| Route of Administration | Intraperitoneal (I.P.) | Mouse | Single dose | |

| Suitability for In Vivo | Determined to be suitable for in vivo experiments based on PK profile. | Mouse | Single dose |

Detailed quantitative PK values (e.g., Cmax, T1/2, AUC) from the primary publication were not available in the searched abstracts. Researchers should consult the full publication for this data.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo findings. The following protocols are based on studies with CaMKK2 knockout models and pharmacological modulators.

Protocol 1: General In Vivo Efficacy Study in Xenograft Cancer Models

This protocol is a composite based on methodologies used for studying CaMKK2 inhibition in cancer models.

-

Animal Model: Six-week-old athymic nude (nu/nu) mice are commonly used for xenograft studies.

-

Cell Line Implantation:

-

For subcutaneous tumors, cancer cells (e.g., 1 x 10^6 prostate or breast cancer cells) are suspended in a suitable medium (e.g., HBSS) and injected subcutaneously into the flank of the mice.

-

For metastatic models, luciferase-labeled cancer cells can be injected via tail vein or intraperitoneally to track metastatic progression.

-

-

Compound Administration:

-

Vehicle: A suitable vehicle is prepared (e.g., PEG-8, Polyethylene Glycol 400).

-

Dosing: The CaMKK2 inhibitor (e.g., STO-609 has been used at 40 μmol/kg) is administered via a specified route (e.g., intraperitoneal injection) at a defined frequency (e.g., twice weekly).

-

-

Monitoring and Endpoints:

-

Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Metastasis: For metastatic models, bioluminescence imaging is used to monitor tumor burden over time.

-

Toxicity: Animal weight and general health are monitored throughout the study.

-

Necropsy: At the end of the study, mice are euthanized, and tumors and relevant tissues are collected for further analysis (e.g., histology, western blotting for target engagement).

-

Protocol 2: In Vivo Model of NK Cell-Mediated Metastasis Control

This protocol is based on a study using the CaMKK2 degrader CC3240 and knockout mice to investigate the role of CaMKK2 in natural killer (NK) cells.

-

Animal Model:

-

Immune-deficient mice (e.g., NSG mice) reconstituted with splenic NK cells from wild-type or CaMKK2 knockout mice.

-

Immune-competent mice with NK cell-specific deletion of CaMKK2 (e.g., crossing CaMKK2fl/fl mice with NKp46-Cre mice).

-

-

Tumor Cell Injection: Luciferase-expressing tumor cells (e.g., B16-F10 melanoma) are co-injected with NK cells into the tail vein of recipient mice.

-

Pharmacological Ablation (for CC3240): While the cited study used genetic ablation in vivo, an analogous pharmacological study would involve treating mice with CC3240 at a predetermined dose and schedule.

-

Monitoring Metastatic Progression: Full-body luciferin bioluminescence is measured over time to track the growth of metastatic tumors.

-

Immunophenotyping: At the study endpoint, lungs and other tissues are harvested. Flow cytometry is used to analyze immune cell populations, including the prevalence and viability of NK cells.

Signaling Pathways and Experimental Workflows